molecular formula C5H3F7O2 B179444 Methyl Heptafluoroisobutyrate CAS No. 680-05-7

Methyl Heptafluoroisobutyrate

Cat. No.: B179444
CAS No.: 680-05-7
M. Wt: 228.06 g/mol
InChI Key: CGMUKBZUGMXXEF-UHFFFAOYSA-N
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Description

Methyl Heptafluoroisobutyrate is a fluorinated organic compound with the molecular formula C5H3F7O2. It is a colorless to almost colorless clear liquid with a boiling point of 76-77°C and a density of approximately 1.49 g/cm³ . This compound is known for its high chemical stability and unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Heptafluoroisobutyrate can be synthesized through several methods. One common method involves the reaction of heptafluoroisobutyric acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. One such method includes the use of dimethyl carbonate as a reactant, which simplifies the preparation process and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions: Methyl Heptafluoroisobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl Heptafluoroisobutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl Heptafluoroisobutyrate involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its fluorinated nature enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O2/c1-14-2(13)3(6,4(7,8)9)5(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUKBZUGMXXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379576
Record name Methyl tetrafluoro-2-(trifluoromethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680-05-7
Record name Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tetrafluoro-2-(trifluoromethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl perfluoroisobutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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